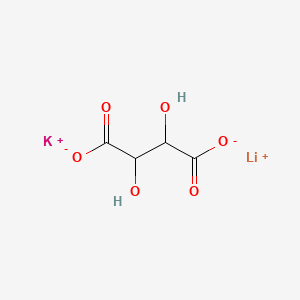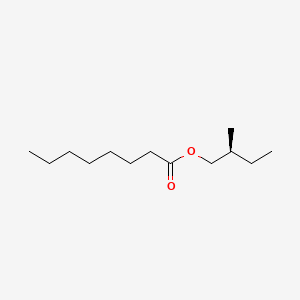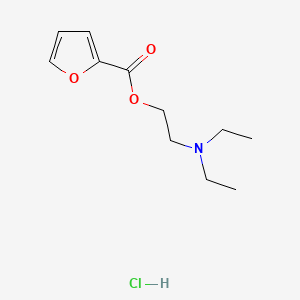
2-Furoic acid, 2-(diethylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furoic acid, 2-(diethylamino)ethyl ester, hydrochloride is an organic compound that belongs to the class of furoic acid esters It is characterized by the presence of a furan ring, a carboxylic acid group, and a diethylaminoethyl ester group
Méthodes De Préparation
The synthesis of 2-Furoic acid, 2-(diethylamino)ethyl ester, hydrochloride can be achieved through several methods. One common synthetic route involves the esterification of 2-Furoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of biocatalysts for the esterification process is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
2-Furoic acid, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include furan derivatives, alcohols, and substituted esters .
Applications De Recherche Scientifique
2-Furoic acid, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Furoic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, leading to various biological effects. The furan ring can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways .
Comparaison Avec Des Composés Similaires
2-Furoic acid, 2-(diethylamino)ethyl ester, hydrochloride can be compared with other similar compounds such as:
2-Furoic acid: A simpler compound with a furan ring and a carboxylic acid group.
2-Furancarboxylic acid, ethyl ester: An ester derivative of 2-Furoic acid with an ethyl group instead of a diethylaminoethyl group.
2-Furoic acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester: A more complex ester derivative with additional functional groups.
The uniqueness of this compound lies in its diethylaminoethyl group, which imparts specific chemical and biological properties that are not present in the simpler derivatives .
Propriétés
Numéro CAS |
104174-59-6 |
|---|---|
Formule moléculaire |
C11H18ClNO3 |
Poids moléculaire |
247.72 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-3-12(4-2)7-9-15-11(13)10-6-5-8-14-10;/h5-6,8H,3-4,7,9H2,1-2H3;1H |
Clé InChI |
OHFBFIMOLLAETD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=CO1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


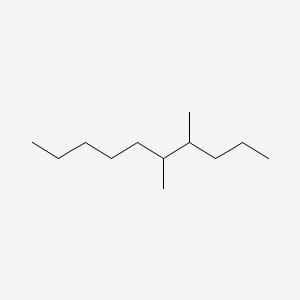

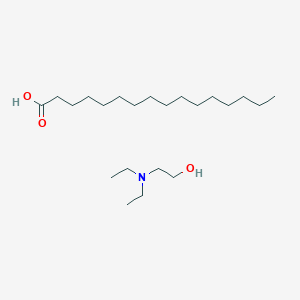

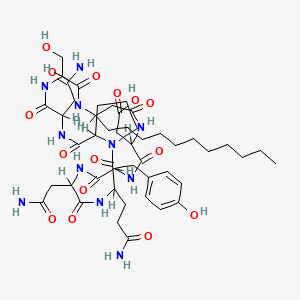
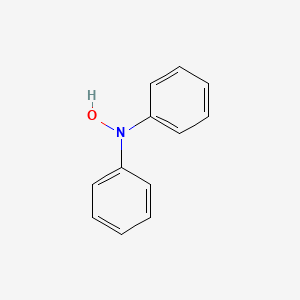
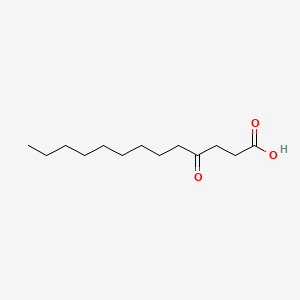
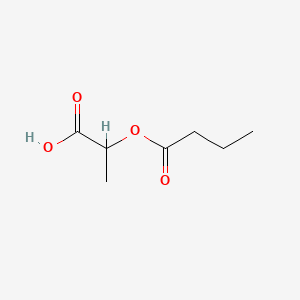
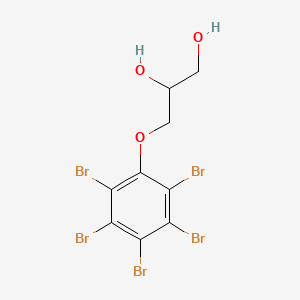
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
